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Compound of Interest

Compound Name: 6-Carboxymethyluracil

Cat. No.: B7770694 Get Quote

Uracil and its derivatives represent a cornerstone of medicinal chemistry and drug

development. As fundamental components of nucleic acids, their structural analogs have been

exploited to create a vast array of therapeutic agents, from antiviral medications to anticancer

drugs that function by interfering with nucleotide metabolism. 6-Carboxymethyluracil, also

known as (2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetic acid or uracil-6-acetic acid, is a

member of this vital class of compounds. Its structure, featuring both a pyrimidine ring and a

carboxylic acid moiety linked by a methylene bridge, presents a unique combination of reactive

sites. This guide provides a comprehensive technical overview of its chemical properties,

synthesis, and characterization, offering valuable insights for researchers engaged in drug

discovery and molecular design.

Synthesis and Purification
The synthesis of 6-Carboxymethyluracil is not widely documented in commercial literature,

suggesting it is primarily a research compound. However, a plausible and efficient synthetic

route can be designed based on established methods for pyrimidine ring formation, particularly

the condensation reaction between a β-keto ester equivalent and urea. A logical precursor for

the acetic acid side chain is diethyl acetonedicarboxylate.

Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process: a condensation reaction to form the

pyrimidine ring, followed by hydrolysis of the resulting ester.
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Step 1: Ring Formation (Condensation)

Step 2: Ester Hydrolysis

Diethyl Acetonedicarboxylate + Urea

Sodium Ethoxide (Base)

Reflux in Ethanol

Ethyl (2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate

Aqueous NaOH

Reflux

Acidification (HCl)

6-Carboxymethyluracil

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 6-Carboxymethyluracil.
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Experimental Protocol: Synthesis
Materials: Diethyl acetonedicarboxylate, Urea, Sodium metal, Absolute Ethanol, Sodium

Hydroxide (NaOH), Concentrated Hydrochloric Acid (HCl).

Step 1: Synthesis of Ethyl (2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in

absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

To the sodium ethoxide solution, add urea (1.1 eq) and stir until dissolved.

Add diethyl acetonedicarboxylate (1.0 eq) dropwise to the mixture at room temperature.

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress

using Thin Layer Chromatography (TLC).

After completion, cool the mixture to room temperature and reduce the solvent volume under

reduced pressure.

Pour the residue into ice-cold water and acidify with dilute HCl to precipitate the product.

Filter the crude solid, wash with cold water, and dry under vacuum.

Step 2: Hydrolysis to 6-Carboxymethyluracil

Suspend the crude ethyl ester from Step 1 in a 1 M aqueous solution of sodium hydroxide

(NaOH).

Heat the mixture to reflux for 2-3 hours until the solid completely dissolves, indicating the

completion of hydrolysis.

Cool the resulting clear solution in an ice bath.

Carefully acidify the solution with concentrated HCl until the pH is approximately 1-2. A white

precipitate will form.

Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation.
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Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to

remove salts, and then with a small amount of cold ethanol.

Dry the final product, 6-Carboxymethyluracil, in a vacuum oven at 60-70°C.

Purification Protocol
The primary method for purifying 6-Carboxymethyluracil is recrystallization.

Dissolve the crude product in a minimum amount of hot deionized water.

If the solution is colored, add a small amount of activated charcoal and boil for a few

minutes.

Hot-filter the solution to remove the charcoal and any insoluble impurities.

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize

crystal formation.

Collect the purified crystals by vacuum filtration and dry as described previously.

Physicochemical Properties
The fundamental physicochemical properties of 6-Carboxymethyluracil are summarized

below. This data is critical for its handling, formulation, and application in various experimental

settings.
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Property Value Source

IUPAC Name
2-(2,4-dioxo-1H-pyrimidin-6-

yl)acetic acid
PubChem[1]

Synonyms
Uracil-6-ylacetic acid, Uracil-4-

acetic acid
PubChem[1]

CAS Number 4628-39-1 PubChem[1]

Molecular Formula C₆H₆N₂O₄ PubChem[1]

Molecular Weight 170.12 g/mol PubChem[1]

Appearance
White to off-white crystalline

powder
Inferred

Hydrogen Bond Donors 3 PubChem[1]

Hydrogen Bond Acceptors 4 PubChem[1]

Topological Polar Surface Area 95.5 Å² PubChem[2]

Predicted XLogP3-AA -1.7 PubChem[1]

Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of synthesized 6-
Carboxymethyluracil.

Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the presence of key functional groups. An

experimental spectrum is available, confirming the structural features.[3]
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3200-2500 (broad) O-H Stretch Carboxylic Acid

~3100 N-H Stretch Amide (Uracil ring)

~1710 C=O Stretch Carboxylic Acid & Amide I

~1650 C=C Stretch Uracil Ring

1440-1395 O-H Bend Carboxylic Acid

1320-1210 C-O Stretch Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Experimental NMR data for 6-Carboxymethyluracil is not readily available. The

following are predicted chemical shifts based on the analysis of related structures such as

orotic acid and other 6-substituted uracils.[4][5]

¹H-NMR (Predicted, in DMSO-d₆):

Chemical Shift (δ,
ppm)

Multiplicity Assignment Rationale

~12.5 broad s 1H, -COOH

Carboxylic acid
protons are highly
deshielded and
often broad.

~11.0 s 1H, N1-H

Uracil N-H protons

typically appear

downfield.

~10.8 s 1H, N3-H

Uracil N-H protons

typically appear

downfield.

~5.6 s 1H, C5-H
Olefinic proton on the

uracil ring.
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| ~3.4 | s | 2H, -CH₂-COOH | Methylene protons adjacent to a carbonyl and the pyrimidine ring.

|

¹³C-NMR (Predicted, in DMSO-d₆):

Chemical Shift (δ, ppm) Assignment Rationale

~171 C=O (Carboxylic Acid)
Carbonyl carbon of the
acid.

~164 C4=O
Carbonyl carbon at position 4

of the uracil ring.

~152 C2=O
Carbonyl carbon at position 2

of the uracil ring.

~150 C6
Carbon attached to the

methylene group.

~101 C5 Olefinic carbon at position 5.

| ~38 | -CH₂- | Methylene carbon. |

Mass Spectrometry (MS)
Note: The following fragmentation pattern is predicted based on the structure and known

fragmentation of uracil and carboxylic acids.[6][7]

The molecular ion peak [M]⁺ should be observed at m/z = 170. Key fragmentation pathways

would include:

Loss of H₂O (m/z 152): From the carboxylic acid group.

Loss of COOH (m/z 125): Decarboxylation is a common fragmentation for carboxylic acids.

Retro-Diels-Alder (RDA) fragmentation: A characteristic pathway for uracil rings, leading to

cleavage of the ring and loss of isocyanic acid (HNCO), resulting in various smaller

fragments.
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Chemical Reactivity and Stability
The reactivity of 6-Carboxymethyluracil is governed by its three key structural features: the

uracil ring, the carboxylic acid group, and the acidic N-H protons.

Tautomerism
Like all uracil derivatives, 6-Carboxymethyluracil exists in a tautomeric equilibrium between

the predominant diketo (lactam) form and several minor enol (lactim) forms. The diketo form is

overwhelmingly favored under physiological conditions.[2][7]

Diketo (Lactam) Form (Major)

Enol (Lactim) Forms (Minor)

diketo

enol4
⇌

enol2
⇌

Click to download full resolution via product page

Caption: Tautomeric equilibrium of the uracil core.

Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile functional handle for derivatization.

Esterification: Reacts with alcohols under acidic conditions to form esters.

Amide Formation: Can be activated (e.g., with thionyl chloride to form an acyl chloride, or

using coupling reagents like DCC/EDC) to react with amines, forming amides. This is a key

reaction for tethering the molecule to other scaffolds.

Reduction: Can be reduced to the corresponding primary alcohol using strong reducing

agents like LiAlH₄.
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Reactions of the Uracil Ring
The uracil ring can undergo various modifications.

Alkylation: The N1 and N3 positions can be alkylated under basic conditions.[8]

Halogenation: The C5 position is susceptible to electrophilic halogenation (e.g., with Br₂ in

acetic acid).[9]

Coordination Chemistry: The deprotonated carboxylate group, along with the ring nitrogens

and carbonyl oxygens, can act as a multidentate ligand to coordinate with metal ions.

Coordination Chemistry
The ability of uracil derivatives to chelate metal ions is of significant interest in the development

of metallodrugs and diagnostic agents. 6-Carboxymethyluracil, particularly its conjugate

base, is an excellent ligand for transition metals. Coordination can occur through several sites:

The deprotonated carboxylate group (monodentate or bidentate).

The deprotonated ring nitrogen (N1 or N3).

The exocyclic carbonyl oxygens (C2=O or C4=O).

Studies on the closely related orotic acid have shown that it readily forms stable complexes

with a variety of metal ions including Cu(II), Co(II), Ni(II), and Zn(II).[10] It is expected that 6-
Carboxymethyluracil would exhibit similar coordinating behavior, forming complexes with

diverse geometries and potential biological activities.

Thermal Stability Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential

Scanning Calorimetry (DSC) are crucial for determining the stability of a compound for storage

and formulation.

DSC: Would be used to determine the melting point and identify any phase transitions or

decomposition events. Uracil itself melts with decomposition above 335°C.
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TGA: Would show the temperature at which the compound begins to lose mass. For uracil

derivatives, decomposition often begins with the loss of the side chain (decarboxylation)

followed by the degradation of the pyrimidine ring. Studies have shown that uracil and its

derivatives are generally stable against thermal decomposition up to approximately 200-

300°C.[3]

Potential Applications in Drug Development
The structural motifs within 6-Carboxymethyluracil suggest several avenues for its application

in drug discovery and development.

Enzyme Inhibition: As a pyrimidine analog, it could be investigated as an inhibitor of

enzymes involved in nucleotide biosynthesis, such as dihydroorotate dehydrogenase or

orotate phosphoribosyltransferase.[5]

Anticancer & Antiviral Agents: The uracil scaffold is central to many antimetabolite drugs

(e.g., 5-Fluorouracil). The carboxylic acid handle allows for its conjugation to targeting

moieties or incorporation into larger molecules to improve pharmacological properties.

Metal-Based Therapeutics: Its metal complexes could be screened for unique biological

activities, including antitumor or antimicrobial properties, leveraging the combined effects of

the organic ligand and the metal center.

Chemical Biology Probes: The carboxylic acid allows for straightforward linkage to reporter

tags (e.g., fluorophores, biotin) or solid supports for use in biochemical assays and affinity

chromatography.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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